molecular formula C10H22N2OP+ B1600595 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide CAS No. 854929-38-7

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

Cat. No.: B1600595
CAS No.: 854929-38-7
M. Wt: 217.27 g/mol
InChI Key: RBABEMWOZLGIIE-UHFFFAOYSA-N
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Preparation Methods

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide can be synthesized through several synthetic routes. One common method involves the reaction of tert-butylamine with phosphorus trichloride, followed by oxidation with hydrogen peroxide . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide involves its interaction with molecular targets such as transition metals in catalytic reactions. The compound acts as a ligand, coordinating with the metal center and facilitating the catalytic process. The specific pathways involved depend on the nature of the reaction and the metal used .

Comparison with Similar Compounds

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its diazaphospholidine ring and its ability to act as a ligand in catalytic reactions, which distinguishes it from other tert-butyl-substituted compounds.

Properties

IUPAC Name

1,3-ditert-butyl-1,3,2-diazaphospholidin-2-ium 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2OP/c1-9(2,3)11-7-8-12(14(11)13)10(4,5)6/h7-8H2,1-6H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBABEMWOZLGIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCN([P+]1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473539
Record name 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854929-38-7
Record name 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide
Reactant of Route 2
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide
Reactant of Route 3
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide
Reactant of Route 4
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide
Reactant of Route 5
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide
Reactant of Route 6
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

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